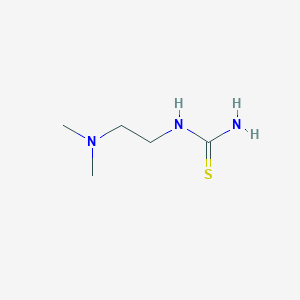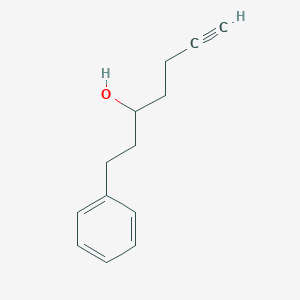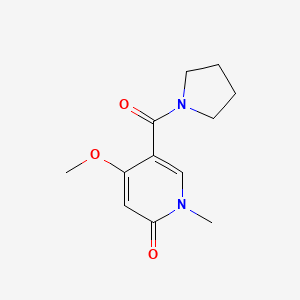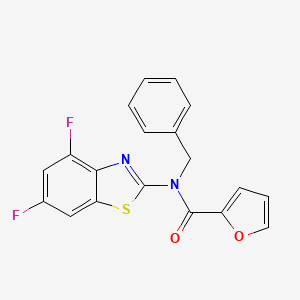![molecular formula C10H7F3N2O2S B2573389 2-sulfanyl-1-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-imidazol-5-one CAS No. 901272-95-5](/img/structure/B2573389.png)
2-sulfanyl-1-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-imidazol-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Sulfanyl-1-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-imidazol-5-one is a versatile small molecule scaffold used primarily in research and development. This compound, with the molecular formula C10H7F3N2O2S and a molecular weight of 276.24 g/mol, is known for its unique chemical structure that includes a trifluoromethoxy group and a sulfanyl group attached to an imidazole ring .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-sulfanyl-1-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-imidazol-5-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products .
化学反应分析
Types of Reactions
2-Sulfanyl-1-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-imidazol-5-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .
科学研究应用
2-Sulfanyl-1-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-imidazol-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 2-sulfanyl-1-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-imidazol-5-one involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. The sulfanyl group can participate in redox reactions, potentially affecting cellular processes. The imidazole ring can interact with various enzymes and receptors, modulating their activity .
相似化合物的比较
Similar Compounds
Thiazoles: Compounds containing a thiazole ring, which also exhibit diverse biological activities.
Imidazoles: Compounds with an imidazole ring, known for their wide range of pharmacological properties.
Oxazoles: Compounds with an oxazole ring, used in various chemical and biological applications.
Uniqueness
2-Sulfanyl-1-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-imidazol-5-one is unique due to the presence of both a trifluoromethoxy group and a sulfanyl group on the same molecule. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development .
属性
IUPAC Name |
2-sulfanylidene-3-[4-(trifluoromethoxy)phenyl]imidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2S/c11-10(12,13)17-7-3-1-6(2-4-7)15-8(16)5-14-9(15)18/h1-4H,5H2,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACIQXMURWOLQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)N1)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
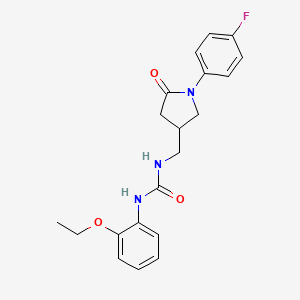
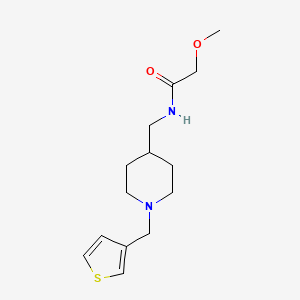
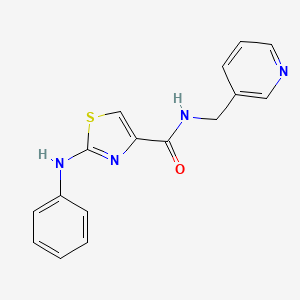

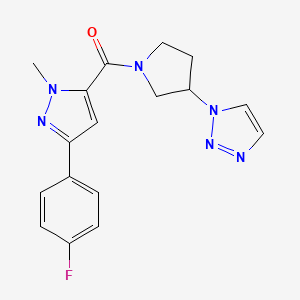

![4-{6-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B2573317.png)
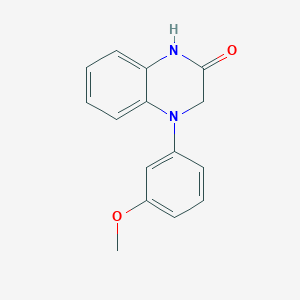
![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2573319.png)
